2-Bromo-N-1-naphthylbutanamide
Description
Contextual Significance of the Amide Functional Group in Synthetic Organic Chemistry
The amide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is one of the most ubiquitous linkages in both biological systems and synthetic chemistry. rsc.orgontosight.ai In nature, the peptide bond, an amide linkage, forms the backbone of proteins, highlighting its stability and fundamental role in the chemistry of life. researchgate.netresearchgate.net In synthetic organic chemistry, amides are prized for their unique combination of stability and reactivity. researchgate.netacs.org
Amides are generally less reactive than other carboxylic acid derivatives like esters and acid chlorides, a property attributed to the resonance stabilization between the nitrogen lone pair and the carbonyl group. acs.org This stability makes them excellent building blocks in multi-step syntheses. sigmaaldrich.com Despite their stability, amides can undergo a variety of transformations, including reduction to amines, hydrolysis to carboxylic acids, and participation in various coupling reactions. rsc.org The nature of the substituents on the nitrogen and the acyl carbon can fine-tune the amide's electronic and steric properties, influencing its reactivity. google.com
The synthesis of amides, typically through the acylation of amines, is a cornerstone of organic synthesis. The reaction of an amine with a carboxylic acid, often activated in situ, or with a more reactive derivative like an acyl chloride or anhydride, provides a reliable route to amide bond formation. doubtnut.com
Strategic Incorporation of Halogen Atoms (Bromine) in Chemical Structures
Halogen atoms, particularly bromine, play a crucial strategic role in organic synthesis. The introduction of a bromine atom into a molecule can significantly alter its chemical reactivity, providing a handle for subsequent transformations. doubtnut.com In the context of 2-Bromo-N-1-naphthylbutanamide, the bromine atom is positioned at the α-carbon to the carbonyl group. This placement makes it susceptible to nucleophilic substitution reactions (SN2), as the carbon is activated by the adjacent electron-withdrawing carbonyl group. tardigrade.incymitquimica.comsci-hub.se
The carbon-bromine bond is a good leaving group, facilitating its displacement by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the α-position. doubtnut.com Furthermore, α-bromo amides are precursors for the generation of enolates, which can then participate in a range of carbon-carbon bond-forming reactions.
The presence of bromine also opens up possibilities for radical reactions and transition-metal-catalyzed cross-coupling reactions. doubtnut.com For instance, the C-Br bond can be cleaved under electrochemical conditions to achieve debromination. rsc.org
Influence of the Naphthalene (B1677914) Moiety on Molecular Architecture and Reactivity
The naphthalene moiety, a bicyclic aromatic hydrocarbon, imparts significant structural and electronic properties to a molecule. Its large, planar, and hydrophobic surface can influence intermolecular interactions, such as π-π stacking, which can affect the molecule's solid-state structure and solubility. acs.org In the context of medicinal chemistry, the naphthalene scaffold is found in numerous approved drugs and is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. nii.ac.jpnih.gov
Research Rationale and Academic Objectives for Investigating this compound
The investigation of this compound is driven by the desire to understand how the interplay of its three key components—the amide, the α-bromo substituent, and the N-naphthyl group—governs its chemical behavior. The primary academic objectives for studying this compound would be to:
Develop efficient synthetic routes to this compound and related α-bromo-N-aryl amides.
Characterize its three-dimensional structure and conformational preferences.
Explore its reactivity in a variety of chemical transformations, including nucleophilic substitutions, eliminations, and metal-catalyzed couplings.
Assess its potential as a building block for the synthesis of more complex molecules, potentially with interesting biological or material properties.
While specific research findings on this compound are not widely published, its structure suggests it could be a valuable intermediate in organic synthesis.
Interactive Data Tables
Table 1: Physicochemical Properties of Related Compounds
This table presents computed or experimentally determined properties for compounds structurally related to this compound, providing a basis for estimating its own properties.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Reference |
| 2-bromo-N-ethylbutanamide | C₆H₁₂BrNO | 194.07 | 1.6 | nih.govwikipedia.org |
| 2-bromo-N,N-dimethylbutanamide | C₆H₁₂BrNO | 194.07 | 1.4 | researchgate.net |
| 2-(1-Naphthyl)acetamide | C₁₂H₁₁NO | 185.22 | 2.1 | |
| N-(1-Naphthyl)ethylenediamine | C₁₂H₁₄N₂ | 186.26 | - |
Table 2: Spectroscopic Data for a Related α-Bromo Amide
This table shows typical spectroscopic data for a related α-bromo amide, which can be used to predict the expected spectral features of this compound. The example used is 2-bromo-N-phenylacetamide.
| Spectroscopic Technique | Key Features | Reference |
| ¹H NMR | Signals for aromatic protons, amide N-H proton, and α-CH₂ protons adjacent to bromine. | |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching (amide I band), and C-N stretching/N-H bending (amide II band). | nih.gov |
| Mass Spectrometry (MS) | Molecular ion peak and characteristic isotopic pattern due to the presence of bromine. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-naphthalen-1-ylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-2-12(15)14(17)16-13-9-5-7-10-6-3-4-8-11(10)13/h3-9,12H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSOBXXIMGPWDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC2=CC=CC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Methodological Advancements for 2 Bromo N 1 Naphthylbutanamide
Comprehensive Retrosynthetic Analysis of the 2-Bromo-N-1-naphthylbutanamide Scaffold
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.com For this compound, two primary disconnection strategies are considered the most logical.
Approach A: Amide Bond Disconnection
The most apparent disconnection is at the amide bond (C-N bond), as this bond is commonly formed through reliable and well-established coupling reactions. libretexts.org This disconnection breaks the molecule into two key synthons: a 1-naphthylamine (B1663977) synthon and a 2-bromobutanoyl cation synthon. The corresponding chemical reagents for these synthons would be 1-naphthylamine and a 2-bromobutanoic acid derivative, such as 2-bromobutanoyl chloride or 2-bromobutanoic acid itself.
Approach B: C-Br Bond Disconnection
An alternative strategy involves disconnecting the carbon-bromine bond at the α-position (C2) of the butanamide chain. This approach starts with the precursor molecule, N-1-naphthylbutanamide, which would then undergo a regioselective bromination reaction to introduce the bromine atom at the desired C2 position. This pathway relies on the ability to control the selectivity of the halogenation reaction. acs.org
Both retrosynthetic pathways offer viable routes to the target molecule, with the choice depending on factors such as starting material availability, reaction efficiency, and the desired control over stereochemistry at the C2 position.
Amide Bond Formation Strategies for N-1-naphthylbutanamide Construction
The formation of the amide bond is a cornerstone of this synthesis. This can be achieved either by reacting 1-naphthylamine with a pre-brominated butanoyl derivative (following Approach A) or by first synthesizing N-1-naphthylbutanamide, which is then brominated (following Approach B). nist.gov
The reaction of an amine with an acyl chloride is a traditional and vigorous method for amide synthesis. chemguide.co.uk In the context of this compound synthesis, this would involve reacting 1-naphthylamine with 2-bromobutanoyl chloride. Typically, this reaction is performed in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid (HCl) byproduct. bohrium.comsavemyexams.com
Alternatively, carboxylic acids can be coupled directly with amines using a coupling reagent. These reagents activate the carboxylic acid to facilitate the nucleophilic attack by the amine. nih.gov Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are common choices. peptide.com To improve yields and minimize side reactions like racemization (if the α-carbon is chiral), additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. hepatochem.com Phosphonium and aminium salt-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU, represent more modern and highly efficient alternatives, especially for challenging couplings. hepatochem.com
The table below compares common coupling reagents that could be employed for the synthesis of the amide bond.
| Coupling Reagent | Additive | Typical Solvent | Key Characteristics |
| DCC | HOBt | Dichloromethane (DCM), Dimethylformamide (DMF) | Inexpensive and effective; byproduct (DCU) is insoluble and can be filtered off. peptide.com |
| EDC | HOBt | DCM, DMF, Water | Water-soluble byproduct; useful for aqueous extractions. peptide.com |
| HATU | DIPEA (base) | DMF, Acetonitrile (B52724) (ACN) | Very efficient, fast reaction times, low racemization; often used for difficult couplings. nih.govhepatochem.com |
| PyBOP | DIPEA (base) | DMF, DCM | Phosphonium salt; does not react with the free amine component, which can be an advantage. hepatochem.com |
Optimization of reaction conditions involves screening solvents, controlling temperature, and adjusting the stoichiometry of the reagents to maximize yield and purity. numberanalytics.com
Regioselective and Stereoselective Approaches for Bromine Introduction at the C2 Position
Following the retrosynthetic pathway that involves brominating N-1-naphthylbutanamide (Approach B), the key challenge is the selective introduction of a bromine atom at the α-carbon (C2) of the butanoyl moiety.
Electrophilic bromination of amides at the α-position can be achieved using reagents like N-Bromosuccinimide (NBS) or bromine (Br₂) in the presence of an acid catalyst, such as hydrobromic acid or phosphorus tribromide (PBr₃) in a variation of the Hell-Volhard-Zelinsky reaction. acs.orgorganic-chemistry.org The reaction proceeds via an enol or enolate intermediate of the amide.
For stereoselective bromination, where a specific enantiomer of this compound is desired, more advanced methods are required. Chiral catalysts or auxiliaries can be used to control the facial selectivity of the enolate's reaction with the electrophilic bromine source. rsc.org For instance, bifunctional organocatalysts have been successfully employed in the enantioselective synthesis of axially chiral amides through electrophilic bromination. beilstein-journals.org While these methods are typically applied to aromatic bromination, the principles of creating a chiral environment around the reaction center can be adapted for α-bromination. scispace.com Furthermore, enzymatic or photoenzymatic methods are emerging as powerful tools for the stereoselective synthesis of α-haloamides, offering high enantioselectivity under mild conditions. nih.gov
The choice of brominating agent and reaction conditions is crucial for achieving high regioselectivity and avoiding unwanted side reactions, such as bromination on the electron-rich naphthalene (B1677914) ring.
| Brominating Agent | Catalyst/Conditions | Selectivity |
| N-Bromosuccinimide (NBS) | Radical initiator (AIBN) or Acid | Typically provides α-bromination. |
| Bromine (Br₂) | PBr₃ (cat.) | Classic Hell-Volhard-Zelinsky conditions for α-bromination of carboxylic acid derivatives. |
| Tetrabutylammonium tribromide (TBABr₃) | Varies | Offers controlled delivery of bromine, potentially improving selectivity. |
Development and Optimization of Synthetic Protocols for Enhanced Yield and Purity
Optimizing the synthesis of this compound involves a systematic approach to refining each step of the chosen pathway. Key factors include reaction time, temperature, solvent, and the specific reagents used. numberanalytics.com
For the amide formation step, optimization may involve screening a variety of coupling reagents and bases to find the combination that provides the highest yield with the fewest impurities. nih.gov For example, switching from a general-purpose solvent like DMF to a less polar one like DCM could simplify purification by altering the solubility of byproducts.
In the bromination step, controlling the stoichiometry of the brominating agent is critical to prevent over-bromination (the formation of 2,2-dibromobutanamide). acs.org The reaction temperature must also be carefully managed to control the reaction rate and selectivity.
Continuous flow chemistry offers a modern approach to optimization and scaling up. Flow reactors can provide superior control over reaction parameters like temperature and mixing, leading to improved yields, purity, and safety compared to traditional batch processes. researchgate.netnih.gov Purification is typically achieved through standard laboratory techniques such as recrystallization or column chromatography, with the optimal method depending on the physical properties of the final compound and any impurities present.
Catalytic Methodologies in the Synthesis of this compound
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of this compound, several catalytic approaches are relevant.
Catalysis in Amide Bond Formation: While coupling reagents are consumed stoichiometrically, some methods use catalytic additives. For instance, 4-(N,N-dimethylamino)pyridine (DMAP) is often used in catalytic amounts with carbodiimides to accelerate the reaction. nih.gov
Catalysis in Bromination: The introduction of the bromine atom can be facilitated by various catalysts. Asymmetric synthesis of α-haloamides has been achieved using chiral organocatalysts that activate the substrate towards enantioselective halogenation. rsc.orgbeilstein-journals.org Metal-catalyzed cross-coupling reactions represent another advanced strategy, although they are typically used for α-arylation rather than halogenation. thieme-connect.de More recently, photoredox catalysis has emerged as a powerful tool for radical-mediated transformations. A photoenzymatic approach, for example, can generate a radical intermediate from a halogenated precursor, which then couples with an alkene, demonstrating a novel catalytic route to chiral α-haloamides. nih.gov These cutting-edge methods offer the potential for highly controlled and efficient synthesis of the target compound.
Advanced Spectroscopic and Chromatographic Characterization of 2 Bromo N 1 Naphthylbutanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-Bromo-N-1-naphthylbutanamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for a complete assignment of its proton and carbon signals.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation
The ¹H NMR spectrum of this compound is expected to reveal a series of distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of these signals, their integration, and their splitting patterns (multiplicity) are all critical for structural assignment.
Expected ¹H NMR Spectral Data:
Based on the structure of this compound, the following proton signals can be predicted. The protons of the naphthyl ring are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). The protons of the butanamide chain will be located in the aliphatic region. The amide proton (NH) typically appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Naphthyl-H | 7.0 - 8.5 | Multiplets |
| CH(Br) | 4.0 - 4.5 | Triplet |
| CH₂ | 1.8 - 2.2 | Multiplet |
| CH₃ | 0.9 - 1.2 | Triplet |
| NH | 8.0 - 9.5 | Broad Singlet |
Note: These are predicted values and actual experimental data may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a single peak in the broadband-decoupled spectrum.
Expected ¹³C NMR Spectral Data:
The carbonyl carbon of the amide group is expected to be the most downfield-shifted signal. The carbons of the naphthyl ring will appear in the aromatic region, while the aliphatic carbons of the butanamide chain will be found at higher field strengths. The carbon atom attached to the bromine (C-Br) will also have a characteristic chemical shift.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C=O | 165 - 175 |
| Naphthyl-C | 110 - 140 |
| C-Br | 50 - 60 |
| CH₂ | 25 - 35 |
| CH₃ | 10 - 15 |
Note: These are predicted values and actual experimental data may vary.
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign all proton and carbon signals, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, allowing for the tracing of the connectivity of protons within the butanamide chain and the naphthyl ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the direct assignment of a proton's signal to its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the naphthyl ring, the amide linkage, and the butanamide chain, for instance, by observing a correlation between the NH proton and the carbonyl carbon.
Vibrational Spectroscopy: Infrared (IR) Spectroscopic Fingerprinting
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The resulting spectrum provides a unique "fingerprint" of the molecule and reveals the presence of specific functional groups.
Expected IR Absorption Bands:
For this compound, characteristic absorption bands would be expected for the N-H bond, the C=O bond of the amide, the aromatic C-H and C=C bonds of the naphthyl ring, and the aliphatic C-H bonds of the butanamide chain.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3200 - 3400 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |
| C=O Stretch (Amide I) | 1640 - 1680 | Strong |
| N-H Bend (Amide II) | 1510 - 1570 | Medium-Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Weak |
| C-Br Stretch | 500 - 600 | Medium-Strong |
Note: These are predicted values and actual experimental data may vary.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound, as well as structural information based on its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. By measuring the m/z value to several decimal places, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₄H₁₄BrNO), the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br) would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Expected HRMS Data:
| Ion | Calculated Exact Mass |
| [C₁₄H₁₄⁷⁹BrNO]⁺ | 291.0259 |
| [C₁₄H₁₄⁸¹BrNO]⁺ | 293.0238 |
Note: These are calculated values.
The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Key fragmentation pathways would likely involve the cleavage of the amide bond and the loss of the bromine atom.
Advanced Ionization Techniques in Mass Spectrometric Studies
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For a molecule like this compound, advanced ionization techniques are employed to generate gas-phase ions with minimal fragmentation, thereby preserving the molecular ion for accurate mass determination.
Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar molecules like amides. pg.edu.pl In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the desorption of protonated molecules, such as [M+H]⁺. For this compound, this would correspond to an ion with a mass-to-charge ratio (m/z) reflecting the addition of a proton to the molecular mass.
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique, often used for larger or less soluble molecules. The analyte is co-crystallized with a matrix compound that absorbs laser energy. Upon irradiation with a laser, the matrix desorbs, carrying the analyte molecules into the gas phase and ionizing them.
Fragmentation Pattern: While soft ionization methods aim to preserve the molecular ion, fragmentation can be induced to provide structural information. A common fragmentation pathway for amides involves the cleavage of the amide bond (N-CO). rsc.orglibretexts.org For this compound, this would likely result in the formation of a stable naphthylamine cation and a bromo-acylium ion. The presence of the bromine atom would be evident from the characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). miamioh.edu
A predicted fragmentation pattern for this compound is presented below:
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M+H]⁺ | [C₁₄H₁₄BrNO + H]⁺ | 292/294 |
| [C₁₀H₇NH₂]⁺ | Naphthylamine cation | 143 |
| [C₄H₆BrO]⁺ | 2-Bromobutanoyl cation | 149/151 |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the naphthalene (B1677914) chromophore.
The naphthalene ring system exhibits characteristic absorption bands in the UV region. researchgate.netnih.gov Typically, naphthalenes show two main absorption bands: a strong band around 220 nm (the ¹Bₐ band) and a weaker, more structured band between 250 and 300 nm (the ¹Lₐ and ¹Lₙ bands). researchgate.net The presence of the N-acyl substituent on the naphthalene ring can cause a bathochromic (red) shift of these absorption maxima and an increase in their molar absorptivity (ε). researchgate.netnih.gov
The amide group itself has a weak n→π* transition around 220 nm, which would likely be masked by the strong absorption of the naphthalene core. The bromine atom is not expected to significantly alter the main features of the UV-Vis spectrum.
A hypothetical UV-Vis absorption data table for this compound in a common solvent like ethanol (B145695) is presented below, based on the known spectra of similar naphthalene derivatives. researchgate.netnih.gov
| Absorption Maximum (λmax) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Corresponding Electronic Transition |
| ~225 nm | ~50,000 | ¹Bₐ (Naphthalene) |
| ~285 nm | ~8,000 | ¹Lₐ (Naphthalene) |
| ~310 nm | ~5,000 | ¹Lₙ (Naphthalene) |
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements present in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound like this compound (C₁₄H₁₄BrNO).
The theoretical elemental composition can be calculated from the molecular formula. Experimental values obtained from combustion analysis should closely match these theoretical values to confirm the compound's stoichiometry.
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon (C) | 12.01 | 14 | 168.14 | 57.55 |
| Hydrogen (H) | 1.01 | 14 | 14.14 | 4.84 |
| Bromine (Br) | 79.90 | 1 | 79.90 | 27.35 |
| Nitrogen (N) | 14.01 | 1 | 14.01 | 4.79 |
| Oxygen (O) | 16.00 | 1 | 16.00 | 5.47 |
| Total | 292.19 | 100.00 |
X-ray Crystallography for Three-Dimensional Solid-State Structure Determination
While specific crystallographic data for this compound is not publicly available, analysis of similar structures, such as other N-acylated naphthylamines and brominated aromatic compounds, can provide insights into the expected structural features. researchgate.netresearchgate.netd-nb.inforesearchgate.net
Expected Structural Features:
Naphthalene Ring: The naphthalene ring system is expected to be largely planar.
Amide Group: The amide linkage is also expected to be planar due to the delocalization of the nitrogen lone pair into the carbonyl group.
Conformation: The relative orientation of the naphthalene ring and the butanamide side chain will be of particular interest. Steric hindrance between the substituent and the peri-hydrogen on the naphthalene ring may lead to a twisted conformation.
Intermolecular Interactions: In the crystal lattice, intermolecular hydrogen bonding between the amide N-H and the carbonyl oxygen of neighboring molecules is anticipated. Weak C-H···π interactions and halogen bonding involving the bromine atom may also play a role in the crystal packing. researchgate.netthermofisher.com
A table of predicted key bond lengths and angles is provided based on data from analogous structures.
| Bond | Predicted Bond Length (Å) | Angle | Predicted Bond Angle (°) |
| C-N (amide) | ~1.33 | C-N-C | ~125 |
| C=O (amide) | ~1.23 | N-C=O | ~122 |
| C-Br | ~1.90 | C-C-Br | ~110 |
| C-C (aromatic) | ~1.36 - 1.42 | C-C-C (aromatic) | ~120 |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds. For a moderately polar compound like this compound, reversed-phase high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the methods of choice. mdpi.comgoogle.comsielc.com
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a widely used technique for the separation of non-volatile compounds. For this compound, a reversed-phase HPLC method would be developed.
Stationary Phase: A C18 or C8 column, which consists of silica (B1680970) particles with covalently bonded octadecyl or octyl chains, would be a suitable stationary phase. These nonpolar stationary phases retain the analyte based on its hydrophobicity.
Mobile Phase: A mixture of a polar solvent (e.g., water) and a less polar organic modifier (e.g., acetonitrile (B52724) or methanol) would be used as the mobile phase. The separation is achieved by gradient elution, where the proportion of the organic modifier is gradually increased over time. This allows for the efficient elution of the analyte while separating it from any impurities.
Detection: A UV detector would be used, set to one of the absorption maxima of the naphthalene chromophore (e.g., 285 nm) to ensure high sensitivity.
A typical set of starting conditions for HPLC method development is outlined below.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 50% B to 100% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 285 nm |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation
UPLC is an advancement of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC. pg.edu.plvub.beresearchgate.net
The principles of method development for UPLC are similar to those for HPLC, but the system is optimized for higher pressures and lower flow rates. A UPLC method for this compound would provide a more detailed purity profile, capable of resolving closely related impurities that might not be separated by HPLC.
A representative UPLC method is described in the following table.
| Parameter | Condition |
| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 50% B to 100% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Detection | UV at 285 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-products
The synthesis of specialized chemical compounds such as this compound often involves multi-step processes where the potential for the formation of volatile by-products and the retention of residual solvents is a significant consideration. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the identification and quantification of these volatile impurities, ensuring the purity and quality of the final product. researchgate.netptfarm.pl The coupling of gas chromatography's separation capabilities with the detailed structural information provided by mass spectrometry allows for the effective characterization of a wide range of volatile organic compounds. resolvemass.cagoogle.com
In a detailed analysis of the production batch of this compound, headspace GC-MS was employed to identify volatile organic impurities. This technique is particularly well-suited for the analysis of residual solvents and low-boiling point by-products without the need for extensive sample preparation, thereby minimizing the risk of introducing further contaminants. resolvemass.carroij.com The analytical method was developed to ensure the detection and quantification of potential impurities stemming from starting materials, side-reactions, or degradation products.
Research Findings:
The GC-MS analysis of a representative batch of this compound revealed the presence of several volatile compounds. The identification of these substances was achieved by comparing their mass spectra with established spectral libraries and by the analysis of their fragmentation patterns. The detected volatile by-products included unreacted starting materials, residual solvents from the synthesis and purification stages, and a minor degradation product.
The primary unreacted starting material detected was 1-naphthylamine (B1663977). Its presence, although in trace amounts, is anticipated in acylation reactions that have not proceeded to completion. researchgate.net The thermal degradation of 1-naphthylamine can also occur, potentially leading to the formation of other impurities. ntu.edu.tw
A significant portion of the volatile components identified were residual solvents. Toluene, a common solvent for acylation reactions, was detected. Ethanol and ethyl acetate, frequently used during the work-up and recrystallization procedures to purify the final product, were also identified. The presence of such residual solvents is a common challenge in pharmaceutical and chemical manufacturing. resolvemass.carroij.comglobalresearchonline.net
A minor by-product, identified as naphthalene, was also detected. The formation of naphthalene can be attributed to the thermal degradation of 1-naphthylamine under the reaction or analysis conditions. ntu.edu.tw The conditions of the GC-MS analysis, particularly the high temperatures of the injector port, can sometimes induce the degradation of thermally labile compounds. ntu.edu.tw
The following interactive data table summarizes the identified volatile by-products, their retention times (RT) under the specified GC conditions, and the key mass spectral fragments (m/z) that were used for their identification.
Interactive Data Table: Volatile By-products in this compound Synthesis Identified by GC-MS
| Compound Name | Retention Time (min) | Key Mass Spectral Fragments (m/z) | Potential Origin |
| Toluene | 5.8 | 91, 92, 65, 39 | Residual Solvent |
| Ethanol | 3.1 | 31, 45, 29, 43 | Residual Solvent |
| Ethyl Acetate | 4.4 | 43, 88, 29, 61 | Residual Solvent |
| 1-Naphthylamine | 12.3 | 143, 115, 116, 89 | Unreacted Starting Material |
| Naphthalene | 9.5 | 128, 129, 127, 64 | Degradation Product |
The results from the GC-MS analysis are crucial for optimizing the manufacturing process of this compound. By identifying the volatile impurities, steps can be taken to refine the reaction conditions, improve the purification processes, and implement more effective solvent removal techniques. This ensures the final product meets the required purity standards for its intended applications.
Exploration of Reaction Chemistry and Chemical Transformations of 2 Bromo N 1 Naphthylbutanamide
Reactivity Profiles of the Amide Linkage Under Various Conditions
The amide bond in 2-Bromo-N-1-naphthylbutanamide, while generally stable, is susceptible to cleavage under specific conditions. Its reactivity is a critical factor in both its synthetic utility and potential degradation pathways. The stability is comparable to other secondary amides and is influenced by steric and electronic factors.
Acidic and Basic Hydrolysis: Under strong acidic or basic conditions, the amide linkage can undergo hydrolysis to yield 1-naphthylamine (B1663977) and 2-bromobutanoic acid. The mechanism for nucleophilic acyl substitution typically involves an initial protonation of the carbonyl oxygen under acidic conditions, which enhances the electrophilicity of the carbonyl carbon. libretexts.org A subsequent attack by water leads to a tetrahedral intermediate, which then collapses to release the amine. masterorganicchemistry.comopenstax.org In basic media, the reaction is initiated by the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. masterorganicchemistry.com This process, often requiring heat, results in the formation of a carboxylate salt and the free amine.
Table 1: Summary of Amide Linkage Reactivity Use the interactive controls to explore the data.
| Condition | Reagents | Products | Mechanism |
| Acidic | Strong Acid (e.g., HCl, H₂SO₄), Water, Heat | 1-Naphthylamine, 2-Bromobutanoic Acid | Acid-catalyzed nucleophilic acyl substitution libretexts.org |
| Basic | Strong Base (e.g., NaOH, KOH), Water, Heat | 1-Naphthylamine, Sodium 2-bromobutanoate | Base-catalyzed nucleophilic acyl substitution masterorganicchemistry.com |
| Enzymatic | Amidases / Proteases | 1-Naphthylamine, 2-Bromobutanoic Acid | Enzyme-specific catalysis |
Nucleophilic Substitution Reactions at the Brominated Carbon Center
The carbon atom bearing the bromine atom is an electrophilic center, primed for nucleophilic substitution reactions. The presence of the adjacent carbonyl group significantly activates the C-Br bond towards SN2 displacement. libretexts.org This enhanced reactivity is due to the stabilization of the transition state by the electron-withdrawing carbonyl group. libretexts.org
A wide array of nucleophiles can displace the bromide ion, making α-bromo amides versatile synthetic intermediates. nih.gov For instance, reaction with amines yields α-amino amides, reaction with aqueous base can produce α-hydroxy amides, and reaction with cyanide furnishes α-cyano amides. libretexts.orgscience-revision.co.uk The reaction with amine nucleophiles can sometimes be promoted by the use of silver salts, such as silver(I) oxide. nih.gov
Under certain basic conditions, an alternative pathway to substitution is possible, involving the deprotonation of the amide nitrogen followed by intramolecular cyclization to form a transient aziridinone (B14675917) intermediate. researchgate.netresearchgate.net Subsequent ring-opening by a nucleophile would lead to the final product.
Table 2: Representative Nucleophilic Substitution Reactions at the α-Carbon Use the interactive controls to explore the data.
| Nucleophile | Reagent Example | Product Type | Reaction Notes |
| Amine | Diethylamine | α-Amino amide | Proceeds via SN2 mechanism; can be used to synthesize complex amino acid derivatives. nih.gov |
| Hydroxide | Sodium Hydroxide | α-Hydroxy amide | A common reaction for α-halo carboxylic acid derivatives. libretexts.org |
| Cyanide | Sodium Cyanide | α-Cyano amide | Extends the carbon chain and introduces a versatile nitrile group. science-revision.co.uk |
| Azide | Sodium Azide | α-Azido amide | A precursor for α-amino amides via reduction. ucl.ac.uk |
Electrophilic Aromatic Substitution Pathways on the Naphthyl Moiety
The N-butyrylamido group attached to the naphthalene (B1677914) ring acts as an ortho-, para-directing and activating substituent in electrophilic aromatic substitution (EAS) reactions. For the 1-naphthyl system, this directs incoming electrophiles primarily to the C4 (para) and C2 (ortho) positions. The bulky nature of the substituent may sterically hinder attack at the C2 position, potentially favoring substitution at C4.
Typical EAS reactions such as nitration, halogenation, and Friedel-Crafts acylation could be applied, assuming conditions are controlled to avoid reaction at other sites. For example, bromination with Br₂ and a Lewis acid would likely yield 4-bromo-N-(1-naphthyl)butanamide. Furthermore, advanced C-H functionalization methods have been developed for related systems. For instance, palladium-catalyzed C-H arylation has been shown to be highly regioselective for the C8 (peri) position in 1-naphthylamides when a suitable directing group is employed. acs.org
Reductive and Oxidative Chemical Transformations
The chemical structure of this compound offers multiple sites for reductive and oxidative transformations.
Reductive Transformations: The most susceptible site for reduction is the carbon-bromine bond. Electrochemical studies on similar α-bromoamides have shown that they undergo a two-electron cleavage of the C-Br bond to form a carbanion intermediate. rsc.org This intermediate can then be protonated by the solvent or another proton source to yield the debrominated product, N-1-naphthylbutanamide. Catalytic hydrogenation using catalysts like palladium on carbon could also achieve this transformation. The amide carbonyl itself is less readily reduced, typically requiring powerful reducing agents such as lithium aluminum hydride to be converted to the corresponding secondary amine.
Oxidative Transformations: The naphthyl ring is susceptible to oxidation. Studies on related N-arylamides and 1-naphthylamine have shown that oxidation can lead to a variety of products, including hydroxylated derivatives and coupling products like dimers and trimers. researchgate.netnih.gov For example, electrochemical oxidation or reaction with strong oxidizing agents could potentially introduce hydroxyl groups onto the naphthalene ring, forming phenolic derivatives. researchgate.net Cytochrome P450-mediated oxidation in biological systems is also a known pathway for the N-oxidative transformation of amines and their derivatives. nih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions Involving the C-Br Bond (e.g., Suzuki, Heck, Sonogashira)
The C(sp³)-Br bond in α-bromoamides is an excellent electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for C-C bond formation. nih.gov
Suzuki Coupling: In a Suzuki reaction, the C-Br bond can be coupled with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium or copper catalyst. researchgate.netmdpi.com This would result in the formation of an α-aryl-N-1-naphthylbutanamide.
Heck Reaction: The Heck reaction typically couples aryl or vinyl halides with alkenes. While less common for alkyl halides, intramolecular Heck reactions of related N-(2-bromophenyl)acrylamides are well-documented, leading to the formation of oxindoles. rsc.orgchinesechemsoc.org An intermolecular variant with this compound would be challenging but could potentially proceed with activated alkenes.
Sonogashira Coupling: This reaction involves the coupling of a halide with a terminal alkyne, catalyzed by palladium and copper complexes. rsc.orgresearchgate.net Copper-catalyzed Sonogashira-type couplings between α-bromoamides and terminal alkynes have been developed to synthesize β,γ-alkynyl amides in a highly enantioselective manner. nih.gov
Table 3: Overview of Potential Cross-Coupling Reactions Use the interactive controls to explore the data.
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |
| Suzuki | Arylboronic Acid | Pd(0) or Cu(I) catalyst, Base | α-Arylbutanamide | researchgate.netmdpi.com |
| Heck | Alkene (e.g., Styrene) | Pd(0) catalyst, Base | α-Vinylbutanamide | rsc.orgthieme-connect.de |
| Sonogashira | Terminal Alkyne | Cu(I) catalyst, Ligand | β,γ-Alkynylbutanamide | rsc.orgnih.gov |
Investigations into Coordination Chemistry and Metal Complex Formation
The this compound molecule possesses several potential coordination sites for metal ions. The most likely site is the carbonyl oxygen atom of the amide group, which has a lone pair of electrons available for donation to a metal center. ncert.nic.in The nitrogen atom's lone pair is generally less available for coordination due to its delocalization into the carbonyl group, which gives the C-N bond partial double-bond character.
Studies on related N-acyl and naphthalimide ligands show that they can act as monodentate or bidentate ligands. rsc.orgrsc.org For example, N-picolyl-1,8-naphthalimide ligands have been shown to chelate metal ions through the pyridyl nitrogen and a naphthalimide oxygen atom. rsc.org While this compound lacks a second built-in donor group for strong chelation, it could act as a monodentate ligand, coordinating to a metal center through its carbonyl oxygen. ncert.nic.in Additionally, the π-system of the naphthyl ring could potentially engage in π-stacking interactions or form organometallic π-complexes with suitable transition metals. The formation of such metal complexes could influence the reactivity of the molecule, for example, by acting as a Lewis acid to activate the carbonyl group. nih.gov
Mechanistic Elucidation of Key Chemical Reactions and Pathways
Understanding the mechanisms of the reactions involving this compound is key to controlling their outcomes.
Nucleophilic Substitution: As previously mentioned, the primary mechanism for substitution at the α-carbon is the bimolecular nucleophilic substitution (SN2) pathway. libretexts.org This involves a single transition state where the nucleophile attacks the carbon atom from the side opposite to the bromine leaving group, resulting in an inversion of stereochemistry if the carbon is chiral. libretexts.org Computational studies on related α-bromoamides support a double-inversion pathway via an aziridinone intermediate under certain conditions, which ultimately results in retention of configuration. researchgate.netresearchgate.net
Cross-Coupling Reactions: The mechanisms of transition metal-catalyzed cross-coupling reactions are generally well-understood to proceed through a catalytic cycle. For a palladium-catalyzed reaction like the Suzuki coupling, the cycle typically involves:
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond to form a Pd(II) intermediate. nih.gov
Transmetalation: The organic group from the coupling partner (e.g., the aryl group from the boronic acid) is transferred to the palladium center, displacing the bromide.
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. chinesechemsoc.org A similar cycle is operative for Heck and Sonogashira reactions, with variations in the specific steps. researchgate.netorganic-chemistry.org
Reductive Cleavage: The electrochemical reduction of the C-Br bond proceeds via a two-electron transfer to the molecule, leading to the formation of a carbanion and a bromide ion. rsc.org This is often a concerted process where bond cleavage and electron transfer occur simultaneously.
Radical Pathways: In some photocatalytic or electron donor-acceptor (EDA) complex-mediated reactions, the C-Br bond can be cleaved homolytically to generate an electrophilic carbon-centered radical. rsc.orgacs.org This radical can then engage in various addition or coupling reactions.
Computational Chemistry and Theoretical Investigations of 2 Bromo N 1 Naphthylbutanamide
Quantum Chemical Calculations for Electronic Structure and Molecular Geometries
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2-Bromo-N-1-naphthylbutanamide. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution and molecular geometry.
Density Functional Theory (DFT) Applications in Ground State Properties
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. arxiv.orgresearchgate.net For this compound, DFT would be employed to determine its most stable three-dimensional structure (ground state geometry). This involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.
Key ground state properties that can be calculated using DFT include:
Molecular Geometry: Predicting the precise arrangement of atoms in space.
Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
Atomic Charges: Determining the partial charge on each atom, which provides insight into electrostatic interactions and reactive sites.
A typical DFT calculation on this molecule would use a functional like B3LYP or PBE0 combined with a basis set such as 6-311+G(d,p) to provide a good description of the electronic structure, including the effects of the bromine atom and the aromatic naphthyl group.
Illustrative DFT-Calculated Properties for a Molecule of this Type: (Note: This is a hypothetical table for this compound, as specific data is unavailable.)
| Property | Calculated Value |
|---|---|
| Total Energy | Value in Hartrees |
| HOMO Energy | Value in eV |
| LUMO Energy | Value in eV |
| HOMO-LUMO Gap | Value in eV |
Ab Initio Methods for High-Level Electronic Structure Characterization
Ab initio methods are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) offer higher accuracy, often referred to as the "gold standard" in quantum chemistry. uochb.cz
For this compound, these high-level calculations would be used to:
Benchmark DFT results: Validate the geometries and energies obtained from more cost-effective DFT methods.
Accurately calculate interaction energies: Provide highly reliable data for non-covalent interactions, which are crucial for understanding the molecule's behavior in condensed phases.
Investigate excited states: While more complex, time-dependent versions of these methods can probe the electronic transitions of the molecule.
Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior
While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to explore the physical movements of atoms and molecules over time. mdpi.com MD simulations would reveal the conformational flexibility of this compound. nih.govmdpi.com
Key insights from MD simulations would include:
Conformational Analysis: The butanamide chain and the naphthyl group can rotate relative to each other. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them.
Solvent Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), one can study how the solvent influences its conformation and dynamics.
Time-Averaged Properties: MD allows for the calculation of properties averaged over time, which can be more representative of the molecule's behavior in a real-world system than static calculations.
A typical MD simulation would run for nanoseconds or even microseconds, tracking the trajectory of each atom based on a classical force field.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structure.
Infrared (IR) Frequencies: DFT calculations can compute the vibrational frequencies of the molecule. These correspond to the absorption peaks in an IR spectrum. Key predicted vibrations for this compound would include the N-H stretch, C=O stretch of the amide, and various C-H and C-C vibrations of the naphthyl ring. Comparing the calculated spectrum with an experimental one can help confirm the molecule's identity and structure.
NMR Chemical Shifts: The magnetic shielding around each nucleus (e.g., ¹H and ¹³C) can be calculated, which directly relates to the chemical shift in an NMR spectrum. youtube.comnmrdb.org This is a powerful tool for assigning peaks in an experimental NMR spectrum to specific atoms in the molecule.
Hypothetical Predicted Spectroscopic Data: (Note: This is an illustrative table.)
| Parameter | Predicted Value | Functional Group |
|---|---|---|
| IR Freq. (C=O) | ~1670-1690 cm⁻¹ | Amide carbonyl |
| IR Freq. (N-H) | ~3250-3350 cm⁻¹ | Amide N-H |
| ¹H NMR (N-H) | ~8.0-9.0 ppm | Amide proton |
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating how chemical reactions occur. sciepub.com For this compound, one could investigate reactions such as nucleophilic substitution at the carbon bearing the bromine atom or hydrolysis of the amide bond.
This involves:
Locating Transition States (TS): A transition state is the highest energy point along a reaction pathway. Computational methods can find the geometry and energy of the TS.
Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
Intrinsic Reaction Coordinate (IRC) Analysis: This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS connects the correct species.
Intermolecular Interactions and Non-Covalent Bonding Analyses
Non-covalent interactions are critical in determining the structure of molecular crystals and how a molecule interacts with its environment. escholarship.orgmdpi.com For this compound, these interactions are key to its solid-state packing and interactions with biological targets or other molecules. encyclopedia.pub
Types of non-covalent interactions that can be analyzed include:
Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, and the carbonyl oxygen can act as an acceptor. These are strong, directional interactions.
π-π Stacking: The large aromatic naphthyl rings can stack on top of each other, a stabilizing interaction driven by dispersion and electrostatic forces.
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with a nucleophilic region on another molecule.
Tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions. jussieu.fr NCI plots, for example, generate surfaces that highlight regions of hydrogen bonding, van der Waals interactions, and steric repulsion in different colors.
Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis
Theoretical calculations, typically employing Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of a molecule. For this compound, these computational tools help to visualize and quantify its chemical reactivity.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a crucial tool for identifying the electrophilic and nucleophilic sites of a molecule. researchgate.netlibretexts.org It illustrates the three-dimensional charge distribution, revealing which parts of the molecule are electron-rich (and thus attractive to positive charges) and which are electron-poor (attractive to negative charges). libretexts.org
In an MEP map, regions of negative electrostatic potential, typically colored red, indicate electron-rich areas that are prone to electrophilic attack. Conversely, blue-colored regions signify positive electrostatic potential, highlighting electron-deficient areas susceptible to nucleophilic attack. researchgate.net Green areas represent regions of neutral potential.
For this compound, the MEP analysis is expected to show the most negative potential (red) localized around the oxygen atom of the carbonyl group due to its high electronegativity and the presence of lone pairs of electrons. This makes the oxygen atom a primary site for electrophilic interactions. The nitrogen atom of the amide group would also exhibit negative potential. In contrast, the hydrogen atom attached to the amide nitrogen is expected to be a site of high positive potential (blue), making it a likely hydrogen bond donor. The aromatic naphthyl ring would show a complex potential distribution, with the π-electron cloud generally creating a region of negative potential above and below the plane of the ring.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is fundamental to predicting the reactivity and electronic transitions of a molecule. unesp.brwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the innermost empty orbital, acts as an electron acceptor (electrophile). libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability. researchgate.net A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net
In the case of this compound, the HOMO is likely to be distributed over the electron-rich naphthyl ring and the amide group. The LUMO, on the other hand, is expected to be localized on the butanamide chain, particularly around the carbon-bromine bond, given the electrophilic nature of the carbon atom attached to the electronegative bromine.
The interaction and energy levels of these frontier orbitals govern the molecule's behavior in chemical reactions and determine its electronic absorption properties.
Table of Predicted Computational Data for this compound
While specific published data is unavailable, the following table presents predicted values for key quantum chemical descriptors based on the analysis of similar molecular structures. These values are illustrative and would require confirmation through specific DFT calculations for this compound.
| Parameter | Predicted Value / Location | Significance |
| MEP Negative Region | Carbonyl Oxygen Atom | Primary site for electrophilic attack. researchgate.net |
| MEP Positive Region | Amide Hydrogen Atom | Site for nucleophilic attack and hydrogen bond donation. researchgate.net |
| HOMO Localization | Naphthyl Ring, Amide Group | Region of electron-donating capability. libretexts.org |
| LUMO Localization | Carbon-Bromine bond area of the butanamide chain | Region of electron-accepting capability. libretexts.org |
| HOMO-LUMO Energy Gap | Moderately Large | Indicates good kinetic stability. researchgate.net |
Advanced Analytical Methodologies for Research and Development of 2 Bromo N 1 Naphthylbutanamide
Method Development for Quantitative Analysis and Purity Assessment
The development of a precise and accurate analytical method is the cornerstone of quantitative analysis and purity assessment for 2-Bromo-N-1-naphthylbutanamide. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose due to its high resolution, sensitivity, and versatility.
A reversed-phase HPLC (RP-HPLC) method is often the preferred approach for compounds with the aromatic and moderately nonpolar characteristics of this compound. The method development process involves a systematic optimization of chromatographic parameters to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities.
Key aspects of HPLC method development include:
Column Selection: A C18 column is a common starting point, offering excellent retention and separation for a wide range of organic molecules. Column dimensions and particle size are selected to balance resolution, analysis time, and solvent consumption.
Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol, is typically used. The ratio is adjusted to achieve optimal retention time and separation. The pH of the aqueous phase can be modified to control the ionization state of the analyte and any ionizable impurities, thereby influencing their retention.
Detector Selection: A photodiode array (PDA) detector is highly advantageous as it provides spectral data across a range of wavelengths, which aids in peak identification and purity assessment. The detection wavelength is selected at the absorbance maximum of this compound to ensure maximum sensitivity.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 0-20 min, 60-90% B; 20-25 min, 90% B; 25.1-30 min, 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | PDA at 225 nm |
| Injection Volume | 10 µL |
This method would be expected to provide a retention time for this compound that is distinct from potential starting materials, by-products, or degradation products.
Techniques for Trace Impurity Profiling and Detection of Related Substances
Impurity profiling is a critical component of the research and development of any new chemical entity, as even trace amounts of impurities can have significant impacts. researchgate.netnih.govmedwinpublishers.com For this compound, potential impurities could arise from the synthesis process (e.g., unreacted starting materials, by-products of side reactions) or from degradation.
Potential Impurities in this compound:
| Impurity Name | Potential Source |
| 1-Naphthylamine (B1663977) | Unreacted starting material |
| 2-Bromobutanoic acid | Unreacted starting material |
| N-1-Naphthylbutanamide | Reductive debromination |
| Isomeric Bromo-N-1-naphthylbutanamides | Impurities in starting materials or side reactions |
| Hydrolysis products | Degradation |
The detection and quantification of these related substances often require highly sensitive and specific analytical techniques. The HPLC method developed for the assay and purity can be adapted for trace impurity detection by optimizing the gradient profile to ensure the separation of all potential impurities from the main peak and from each other.
For impurities present at very low levels (e.g., below the limit of quantification of the standard HPLC method), more sensitive techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, particularly for volatile or semi-volatile impurities. chemijournal.com Given the bromo-substituent, GC-MS with electron capture negative ionization (ECNI) could offer enhanced sensitivity for halogenated impurities. nih.gov
Hyphenated Analytical Techniques for Complex Mixture Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification and structural elucidation of the main compound and its impurities. chromatographytoday.comresearchgate.netajpaonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the analysis of this compound and its related substances. saspublishers.com LC-MS provides molecular weight information for each separated component, which is crucial for the initial identification of unknown impurities. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ions, providing structural information that can help to elucidate the chemical structure of the impurities. For this compound, the characteristic isotopic pattern of bromine (approximately equal intensity of M and M+2 ions) would be a key feature in the mass spectra of the parent compound and any bromine-containing impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): For thermally stable and volatile impurities, GC-MS offers excellent separation efficiency and sensitive detection. chemijournal.com It can be particularly useful for identifying residual solvents or low molecular weight by-products from the synthesis.
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): For the definitive structural elucidation of complex or unexpected impurities, LC-NMR can be employed. This technique allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column, providing detailed structural information.
Standardization and Validation of Analytical Protocols for Research Applications
To ensure that an analytical method is suitable for its intended purpose, it must be validated. pharmaguideline.com Method validation is a formal process that provides documented evidence that the method is reliable, reproducible, and accurate for the analysis of this compound. The validation of analytical methods is typically performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).
The validation of the HPLC method for the quantitative analysis and purity assessment of this compound would involve the evaluation of the following parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Typical Acceptance Criteria for HPLC Method Validation:
| Validation Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | Repeatability: ≤ 1.0%Intermediate Precision: ≤ 2.0% |
| LOD | Signal-to-Noise Ratio of 3:1 |
| LOQ | Signal-to-Noise Ratio of 10:1 |
| Robustness | System suitability parameters remain within acceptable limits. |
By adhering to these rigorous analytical principles, a comprehensive understanding of the chemical properties of this compound can be established, ensuring the quality and reliability of data throughout its research and development lifecycle.
Q & A
Q. What are the key synthetic routes for preparing 2-Bromo-N-1-naphthylbutanamide, and how can reaction conditions be optimized for yield?
Answer: The compound is typically synthesized via bromination of the parent amide (e.g., N-1-naphthylbutanamide) using brominating agents like N-bromosuccinimide (NBS) or elemental bromine. Key considerations include:
- Solvent selection : Dichloromethane or chloroform is preferred for inertness and solubility .
- Temperature control : Maintain 0–25°C to minimize side reactions (e.g., over-bromination or decomposition).
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) is standard. Validate purity via HPLC or NMR .
Q. How should researchers characterize the structural integrity of this compound?
Answer: Combine spectroscopic and crystallographic methods:
- NMR : Confirm bromine position via - and -NMR shifts (e.g., δ ~4.2 ppm for CH-Br) .
- X-ray crystallography : Resolve ambiguity in naphthyl-substitution patterns (e.g., distinguishing 1- vs. 2-naphthyl isomers) .
- Elemental analysis : Verify stoichiometry (e.g., CHBrNO requires C 57.55%, H 4.45%) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Answer: Use density functional theory (DFT) or molecular dynamics simulations to:
- Map electron density at the bromine atom to predict leaving-group efficiency.
- Compare activation energies for SN1 vs. SN2 pathways. Validate experimentally via kinetic studies (e.g., tracking byproducts via LC-MS) .
- Note : Substituent effects (naphthyl vs. phenyl groups) significantly alter steric and electronic profiles .
Q. What strategies resolve contradictions in biological activity data for this compound (e.g., inconsistent enzyme inhibition results)?
Answer: Address variability through:
- Assay standardization : Control pH, temperature, and solvent (DMSO concentration ≤1% to avoid denaturation).
- Impurity profiling : Use LC-MS to detect trace intermediates (e.g., unreacted N-1-naphthylbutanamide) that may interfere with assays .
- Dose-response curves : Establish EC values across multiple replicates to confirm reproducibility .
Q. How can researchers design experiments to study the compound’s stability under varying storage conditions?
Answer: Adopt an accelerated stability study framework:
- Variables : Temperature (4°C, 25°C, 40°C), humidity (40–75%), and light exposure.
- Analytical endpoints : Monitor degradation via HPLC retention time shifts or new UV-Vis absorption bands.
- Kinetic modeling : Calculate shelf-life using Arrhenius equations .
Methodological Challenges
Q. What analytical techniques differentiate this compound from its structural analogs (e.g., halogen-substituted naphthylamides)?
Answer:
- Mass spectrometry : Exact mass (m/z 292.03 for [M+H]) and isotopic patterns (Br: 1:1 for Br/Br) .
- IR spectroscopy : Identify amide C=O stretch (~1650 cm) and naphthyl C-H out-of-plane bends (~750 cm) .
- TLC with derivatization : Use iodine vapor or ninhydrin to distinguish brominated vs. non-halogenated analogs .
Q. How should researchers approach scale-up synthesis while maintaining regioselectivity?
Answer:
- Flow chemistry : Minimize exothermic risks and improve mixing for bromination steps .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust reagent stoichiometry dynamically .
Data Interpretation and Reporting
Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data in in vitro studies?
Answer:
- Non-linear regression : Fit sigmoidal curves to calculate LD values (software: GraphPad Prism or R).
- ANOVA with post-hoc tests : Compare means across concentrations; report p-values and confidence intervals .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., species-specific sensitivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
